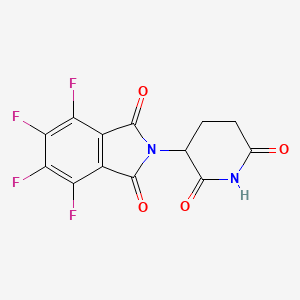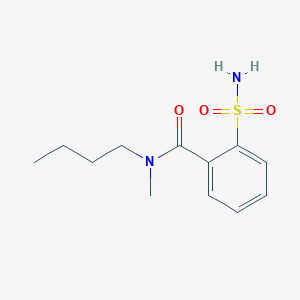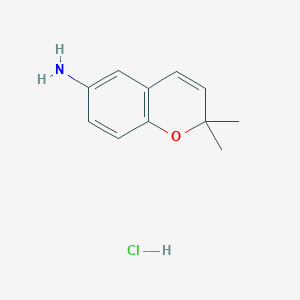![molecular formula C14H22N2O5 B13516406 Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- The tert-butyl group (t-Bu) serves as a protecting group for the amino functionality.
- This compound has applications in both organic synthesis and medicinal chemistry.
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate: is a synthetic compound with a complex structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by cyclization to form the oxazole ring.
Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (e.g., sodium hydride).
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Notable for its potential as a prodrug or targeting moiety.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
Targets: The compound’s mechanism depends on its specific application.
Pathways: It may act through metabolic pathways, enzymatic processes, or receptor interactions.
Comparison with Similar Compounds
Uniqueness: Its tert-butyl-protected oxazole structure sets it apart.
Similar Compounds: Related compounds include other oxazoles, such as 5-methyl-1,2-oxazole-3-carboxylate, which lack the tert-butyl group.
Remember, this compound’s versatility lies in its reactivity and potential applications
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)19-11(17)10-7-9(21-16-10)8-15-12(18)20-14(4,5)6/h7H,8H2,1-6H3,(H,15,18) |
InChI Key |
VQWMFRUGXFCOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
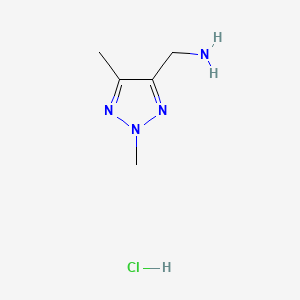
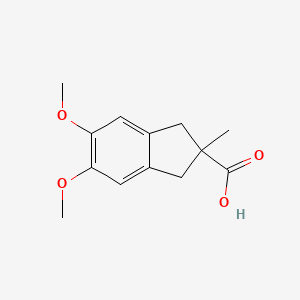
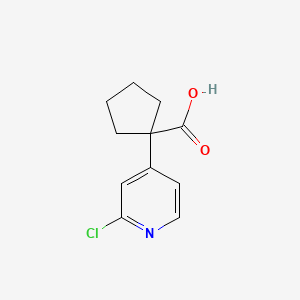
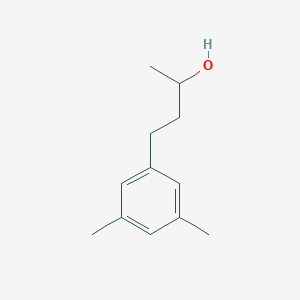


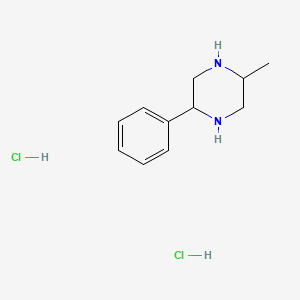
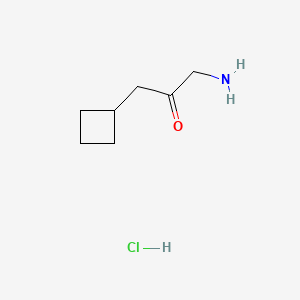
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

